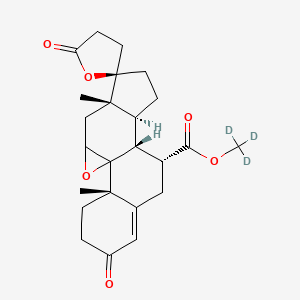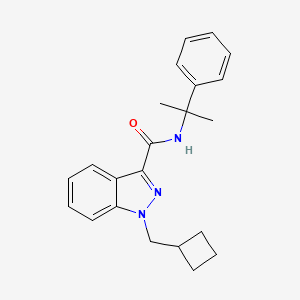
Cumyl-CBMINACA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CUMYL-CBMINACA, también conocido como 1-(ciclobutilmetil)-N-(2-fenilpropan-2-il)-1H-indazol-3-carboxamida, es un agonista sintético del receptor cannabinoide. Es parte de la familia de la indazol-3-carboxamida y se ha vendido como una droga de diseño. Este compuesto se identificó por primera vez en Alemania en febrero de 2020 . Es conocido por sus potentes efectos sobre el receptor cannabinoide 1 humano (CB1), lo que lo convierte en un tema de interés tanto en la investigación forense como farmacológica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de CUMYL-CBMINACA implica la reacción del ácido 1H-indazol-3-carboxílico con ciclobutilmetilamina y 2-fenilpropan-2-amina. La reacción generalmente ocurre en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). Las condiciones de reacción a menudo incluyen disolventes anhidros y atmósfera inerte para evitar la interferencia de la humedad y el oxígeno .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica pasos de purificación rigurosos, incluida la cromatografía flash, para asegurar la pureza del compuesto. El producto final se caracteriza a menudo utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS), la espectroscopia de resonancia magnética nuclear (RMN) y la espectroscopia de infrarrojo por transformada de Fourier (FTIR) .
Análisis De Reacciones Químicas
Tipos de reacciones: CUMYL-CBMINACA sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de análogos reducidos.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de indazol o en la cadena lateral ciclobutilmetil.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Productos principales: Los principales productos formados a partir de estas reacciones incluyen análogos hidroxilados, reducidos y sustituidos de this compound .
Aplicaciones Científicas De Investigación
CUMYL-CBMINACA tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
CUMYL-CBMINACA ejerce sus efectos al unirse al receptor cannabinoide 1 humano (CB1). Esta unión lleva a la activación del receptor, que a su vez desencadena una cascada de vías de señalización intracelular. La alta afinidad de unión y la potencia del compuesto dan como resultado una activación significativa del receptor CB1, lo que lleva a sus efectos psicoactivos .
Comparación Con Compuestos Similares
CUMYL-CBMINACA es único entre los cannabinoides sintéticos debido a su cadena lateral ciclobutilmetil. Los compuestos similares incluyen:
CUMYL-CBMICA: Estructura similar pero con diferente afinidad de unión y potencia.
CUMYL-CH-MEGACLONE: Otro cannabinoide sintético con una cadena lateral diferente.
CUMYL-CHMICA: Similar a this compound pero con una cadena lateral ciclohexilmetil.
CUMYL-THPINACA: Un cannabinoide sintético con una estructura química diferente.
This compound destaca por sus características estructurales específicas y su alta afinidad de unión al receptor CB1, lo que lo convierte en un cannabinoide sintético potente .
Propiedades
Fórmula molecular |
C22H25N3O |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26) |
Clave InChI |
CFMZQSDQCNKGII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


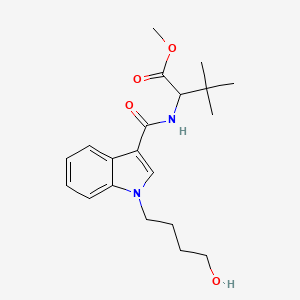
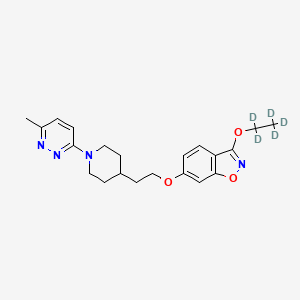
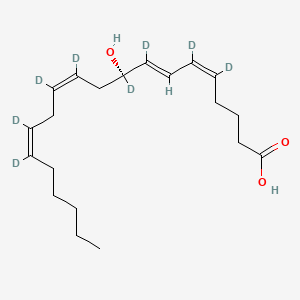
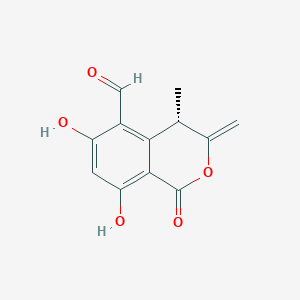
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820127.png)


![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
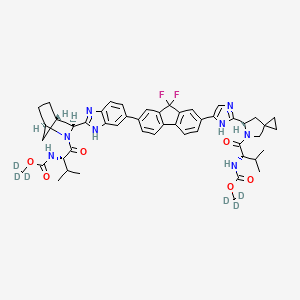
![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
![L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B10820168.png)
![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)

